molecular formula C147H239N43O42S2 B561545 VIP (guinea pig)

VIP (guinea pig)

Cat. No.: B561545
M. Wt: 3344.9 g/mol
InChI Key: UGKBLTCXYMBLJU-SDELKSRWSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Vasoactive Intestinal Peptide (VIP) is a neuropeptide with a wide range of biological actions. It is a 28-amino acid peptide hormone that belongs to the secretin/glucagon superfamily. VIP was first isolated from the porcine duodenum in 1970 and is known for its vasodilatory effects. It is evolutionarily conserved and found in various species, including guinea pigs .

Mechanism of Action

Target of Action

Vasoactive Intestinal Peptide (VIP) primarily targets the VPAC1 and VPAC2 receptors . These receptors are class II G protein-coupled receptors . VIP is produced in many tissues of vertebrates including the gut, pancreas, cortex, and suprachiasmatic nuclei of the hypothalamus in the brain .

Mode of Action

When VIP binds to VPAC2 receptors, a G-alpha-mediated signaling cascade is triggered . In a number of systems, VIP binding activates adenyl cyclase activity leading to increases in cyclic adenosine monophosphate (cAMP) and protein kinase A (PKA) .

Biochemical Pathways

VIP is involved in several biochemical pathways. It plays a role in the G protein-coupled receptor signaling pathway, body fluid secretion, prolactin secretion, mRNA stabilization, positive regulation of cell population proliferation, innate immune response, positive regulation of protein catabolic process, regulation of protein localization, antimicrobial humoral immune response mediated by antimicrobial peptide, regulation of signaling receptor activity, adenylate cyclase-activating G protein-coupled receptor signaling pathway, positive regulation of endothelial cell proliferation, learning or memory, positive regulation of epinephrine secretion, negative regulation of apoptotic process, negative regulation of potassium ion transport, epinephrine secretion, negative regulation of smooth muscle cell proliferation, regulation of sensory perception of pain, positive regulation of penile erection, phospholipase C-activating G protein-coupled receptor signaling pathway .

Pharmacokinetics

It is known that vip is inactivated in the liver . More research is needed to fully understand the absorption, distribution, metabolism, and excretion (ADME) properties of VIP in guinea pigs.

Action Environment

The action of VIP in guinea pigs can be influenced by environmental factors. For instance, the pH of the environment can affect the degree of ionization of VIP, potentially impacting its absorption . Additionally, the temperature can affect the stability and efficacy of VIP . More research is needed to fully understand how environmental factors influence the action of VIP in guinea pigs.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of VIP involves solid-phase peptide synthesis (SPPS), which is a common method for producing peptides. The process includes the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The reaction conditions typically involve the use of coupling reagents like N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt) to facilitate peptide bond formation. After the assembly of the peptide chain, the peptide is cleaved from the resin and deprotected using trifluoroacetic acid (TFA) .

Industrial Production Methods

Industrial production of VIP follows similar principles as laboratory synthesis but on a larger scale. The process involves automated peptide synthesizers that can handle multiple peptide sequences simultaneously. The use of high-performance liquid chromatography (HPLC) is essential for purifying the synthesized peptide to achieve the desired purity levels .

Chemical Reactions Analysis

Types of Reactions

VIP undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the peptide for specific research applications.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include modified versions of VIP with altered biological activities. These modifications are crucial for studying the structure-activity relationships of the peptide .

Scientific Research Applications

VIP has numerous scientific research applications across various fields:

    Chemistry: VIP is used as a model peptide for studying peptide synthesis and modification techniques.

    Biology: VIP plays a role in neuronal signaling and is used to study neuropeptide functions in various biological systems.

    Medicine: VIP has potential therapeutic applications in treating conditions like asthma, chronic obstructive pulmonary disease (COPD), and inflammatory bowel disease (IBD) due to its anti-inflammatory and bronchodilatory effects.

    Industry: VIP is used in the development of diagnostic assays and as a research tool in drug discovery

Comparison with Similar Compounds

Similar Compounds

Uniqueness of VIP

VIP is unique due to its potent vasodilatory effects and its ability to modulate various physiological processes, including immune responses and smooth muscle relaxation. Its specific binding to VPAC1 and VPAC2 receptors distinguishes it from other similar peptides .

Properties

IUPAC Name

(3S)-4-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S,3R)-1-[[(2S)-1-[[(2S,3R)-1-[[(2S)-1-[[(2S,3R)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-6-amino-1-[[(2S)-5-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-6-amino-1-[[(2S)-6-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-4-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1,4-diamino-1,4-dioxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-1-oxohexan-2-yl]amino]-1-oxohexan-2-yl]amino]-4-methylsulfanyl-1-oxobutan-2-yl]amino]-1-oxopropan-2-yl]amino]-4-methylsulfanyl-1-oxobutan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-1-oxohexan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-3-carboxy-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1-oxopropan-2-yl]amino]-3-[[(2S)-2-[[(2S)-2-amino-3-(1H-imidazol-4-yl)propanoyl]amino]-3-hydroxypropanoyl]amino]-4-oxobutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C147H239N43O42S2/c1-71(2)55-97(175-120(207)77(12)165-130(217)105(65-112(201)202)181-140(227)107(68-191)185-121(208)87(151)62-84-67-160-70-163-84)133(220)179-102(59-81-29-19-18-20-30-81)137(224)189-117(80(15)195)145(232)184-106(66-113(203)204)139(226)190-116(79(14)194)144(231)183-103(61-83-38-42-86(197)43-39-83)138(225)188-115(78(13)193)143(230)173-92(35-28-52-162-147(158)159)127(214)176-98(56-72(3)4)131(218)170-91(34-27-51-161-146(156)157)125(212)167-89(32-22-25-49-149)124(211)171-93(44-45-109(152)198)128(215)172-94(46-53-233-16)122(209)164-76(11)119(206)166-95(47-54-234-17)129(216)169-88(31-21-24-48-148)123(210)168-90(33-23-26-50-150)126(213)178-101(60-82-36-40-85(196)41-37-82)135(222)177-99(57-73(5)6)134(221)180-104(64-111(154)200)136(223)186-108(69-192)141(228)187-114(75(9)10)142(229)182-100(58-74(7)8)132(219)174-96(118(155)205)63-110(153)199/h18-20,29-30,36-43,67,70-80,87-108,114-117,191-197H,21-28,31-35,44-66,68-69,148-151H2,1-17H3,(H2,152,198)(H2,153,199)(H2,154,200)(H2,155,205)(H,160,163)(H,164,209)(H,165,217)(H,166,206)(H,167,212)(H,168,210)(H,169,216)(H,170,218)(H,171,211)(H,172,215)(H,173,230)(H,174,219)(H,175,207)(H,176,214)(H,177,222)(H,178,213)(H,179,220)(H,180,221)(H,181,227)(H,182,229)(H,183,231)(H,184,232)(H,185,208)(H,186,223)(H,187,228)(H,188,225)(H,189,224)(H,190,226)(H,201,202)(H,203,204)(H4,156,157,161)(H4,158,159,162)/t76-,77-,78+,79+,80+,87-,88-,89-,90-,91-,92-,93-,94-,95-,96-,97-,98-,99-,100-,101-,102-,103-,104-,105-,106-,107-,108-,114-,115-,116-,117-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UGKBLTCXYMBLJU-SDELKSRWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C(=O)NC(CC1=CC=CC=C1)C(=O)NC(C(C)O)C(=O)NC(CC(=O)O)C(=O)NC(C(C)O)C(=O)NC(CC2=CC=C(C=C2)O)C(=O)NC(C(C)O)C(=O)NC(CCCNC(=N)N)C(=O)NC(CC(C)C)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCCCN)C(=O)NC(CCC(=O)N)C(=O)NC(CCSC)C(=O)NC(C)C(=O)NC(CCSC)C(=O)NC(CCCCN)C(=O)NC(CCCCN)C(=O)NC(CC3=CC=C(C=C3)O)C(=O)NC(CC(C)C)C(=O)NC(CC(=O)N)C(=O)NC(CO)C(=O)NC(C(C)C)C(=O)NC(CC(C)C)C(=O)NC(CC(=O)N)C(=O)N)NC(=O)C(C)NC(=O)C(CC(=O)O)NC(=O)C(CO)NC(=O)C(CC4=CNC=N4)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]([C@@H](C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CCSC)C(=O)N[C@@H](C)C(=O)N[C@@H](CCSC)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](CO)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC(=O)N)C(=O)N)NC(=O)[C@H](CC2=CC=C(C=C2)O)NC(=O)[C@H]([C@@H](C)O)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H]([C@@H](C)O)NC(=O)[C@H](CC3=CC=CC=C3)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](C)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CO)NC(=O)[C@H](CC4=CNC=N4)N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C147H239N43O42S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

3344.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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